molecular formula C10H10N6O B11114162 Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine

Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine

Cat. No.: B11114162
M. Wt: 230.23 g/mol
InChI Key: PBYIQHBYWFYTSN-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE is a synthetic organic compound that features a benzotriazole moiety linked to an oxadiazole ring via an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE typically involves the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Formation of Oxadiazole Intermediate: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The benzotriazole intermediate is then coupled with the oxadiazole intermediate using suitable reagents and conditions, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various alkylated or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE depends on its specific application. For example:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction can involve binding to active sites or

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H10N6O/c1-7-10(14-17-13-7)11-6-16-9-5-3-2-4-8(9)12-15-16/h2-5H,6H2,1H3,(H,11,14)

InChI Key

PBYIQHBYWFYTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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